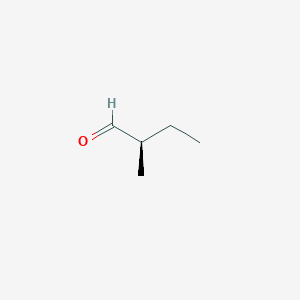

(R)-2-methylbutyraldehyde

Overview

Description

®-2-Methylbutyraldehyde is an organic compound with the molecular formula C5H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used in the synthesis of various chemicals and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Methylbutyraldehyde can be synthesized through several methods. One common approach is the oxidation of ®-2-methyl-1-butanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydroformylation of 1-butene, followed by separation of the ®-enantiomer using chiral chromatography.

Industrial Production Methods: In industrial settings, ®-2-methylbutyraldehyde is often produced via the hydroformylation of 1-butene. This process involves the reaction of 1-butene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form a mixture of aldehydes, which are then separated to obtain the desired ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-2-Methylbutyraldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to ®-2-methylbutyric acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to ®-2-methyl-1-butanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Condensation: Bases like sodium hydroxide or potassium hydroxide.

Major Products Formed:

Oxidation: ®-2-Methylbutyric acid.

Reduction: ®-2-Methyl-1-butanol.

Condensation: β-Hydroxy aldehydes or ketones.

Scientific Research Applications

®-2-Methylbutyraldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is investigated for its potential use in the synthesis of chiral drugs and as a building block for active pharmaceutical ingredients.

Industry: It is used in the production of flavors and fragrances, as well as in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of ®-2-methylbutyraldehyde involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of ®-2-methylbutyric acid. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of ®-2-methyl-1-butanol. Its reactivity in condensation reactions is due to the presence of the aldehyde functional group, which can form carbon-carbon bonds with other carbonyl compounds.

Comparison with Similar Compounds

®-2-Methylbutyraldehyde can be compared with other similar compounds, such as:

(S)-2-Methylbutyraldehyde: The enantiomer of ®-2-methylbutyraldehyde, which has similar chemical properties but different biological activities due to its chirality.

2-Methylpropanal: A structural isomer with a different arrangement of atoms, leading to different chemical and physical properties.

Butyraldehyde: A related compound with a similar structure but lacking the methyl group at the second carbon.

The uniqueness of ®-2-methylbutyraldehyde lies in its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds and in studies of stereoselective reactions.

Biological Activity

(R)-2-methylbutyraldehyde, also known as (R)-2-methylbutanal, is an organic compound with significant biological activity. This compound is primarily recognized for its role in various metabolic pathways and its applications in both food science and pharmaceutical industries. Below, we explore its biological activities, metabolic roles, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 86.13 g/mol

- CAS Number : 78-84-2

Metabolic Pathways

This compound is involved in several metabolic processes:

- Fermentation Processes : In yeast, particularly Saccharomyces cerevisiae, this compound is produced during the fermentation of amino acids such as valine and isoleucine. It plays a crucial role in the production of fusel oils, which are important for flavor development in alcoholic beverages .

- Conversion to Amino Acids : The compound can be converted into diastereomers of isoleucine hydantoin, showcasing its importance in amino acid biosynthesis. This conversion occurs under specific conditions that prevent significant racemization of the chiral center .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. Its structural configuration allows it to scavenge free radicals, which can contribute to cellular protection against oxidative stress.

Flavoring Agent

As a volatile compound, this compound contributes to the flavor profile of various foods. It is often used in flavoring formulations due to its pleasant aroma reminiscent of fruit and nuts .

Case Studies and Research Findings

- Yeast Metabolism :

- Amino Acid Synthesis :

- Flavor Compounds :

Data Table: Biological Activities and Applications

| Activity/Application | Description |

|---|---|

| Fermentation | Intermediate in yeast metabolism; impacts alcohol production |

| Amino Acid Synthesis | Precursor for D-isoleucine; important for pharmaceutical applications |

| Antioxidant | Scavenges free radicals; contributes to cellular protection |

| Flavoring Agent | Used in food products for enhancing aroma and taste |

Properties

IUPAC Name |

(2R)-2-methylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGQBDHUGHBGMD-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426270 | |

| Record name | (R)-2-methylbutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33204-48-7 | |

| Record name | (R)-2-methylbutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.